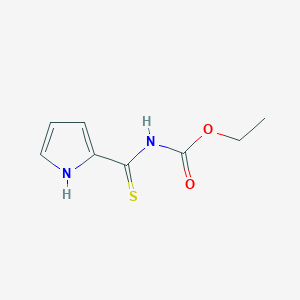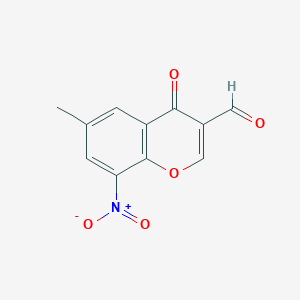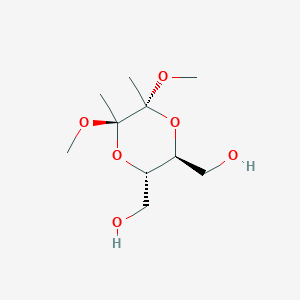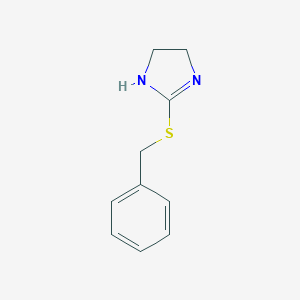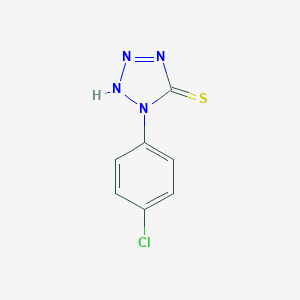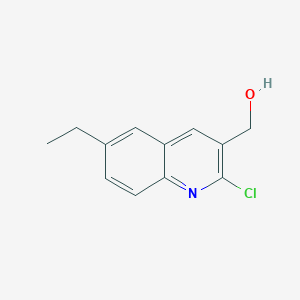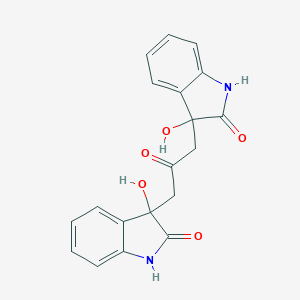
3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one), also known as Isatin bis(3-hydroxypropyl)amide (IBHA), is a chemical compound with potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of IBHA is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins, including topoisomerase II, carbonic anhydrase, and cyclooxygenase-2. IBHA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
IBHA has been shown to have various biochemical and physiological effects, including reducing the levels of reactive oxygen species and increasing the levels of antioxidants. Additionally, IBHA has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
IBHA has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, IBHA also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for IBHA research, including its use as a chemotherapeutic agent, its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, and its use as an antimicrobial agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of IBHA and its potential side effects.
Méthodes De Synthèse
IBHA can be synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the reaction of isatin with 3-chloropropanol in the presence of a base, while microwave-assisted synthesis involves the reaction of isatin with 3-hydroxypropylamine under microwave irradiation. Solvent-free synthesis involves the reaction of isatin with 3-hydroxypropylamine under solvent-free conditions.
Applications De Recherche Scientifique
IBHA has been studied for its potential therapeutic applications, including as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. Studies have shown that IBHA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. IBHA has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, IBHA has been shown to possess antimicrobial properties against various microorganisms, including bacteria and fungi.
Propriétés
Numéro CAS |
76325-81-0 |
|---|---|
Nom du produit |
3,3'-(2-oxopropane-1,3-diyl)bis(3-hydroxy-1,3-dihydro-2H-indol-2-one) |
Formule moléculaire |
C19H16N2O5 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
3-hydroxy-3-[3-(3-hydroxy-2-oxo-1H-indol-3-yl)-2-oxopropyl]-1H-indol-2-one |
InChI |
InChI=1S/C19H16N2O5/c22-11(9-18(25)12-5-1-3-7-14(12)20-16(18)23)10-19(26)13-6-2-4-8-15(13)21-17(19)24/h1-8,25-26H,9-10H2,(H,20,23)(H,21,24) |
Clé InChI |
ROCVBZTWTGXHKR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)CC3(C4=CC=CC=C4NC3=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)CC3(C4=CC=CC=C4NC3=O)O)O |
Autres numéros CAS |
76325-81-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)


